7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activity, particularly in the fields of oncology and neurodegenerative diseases. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzofuran derivatives with thiophenes and oxadiazole moieties. Various methods have been explored to optimize yield and purity, including cyclocondensation techniques that leverage thiosemicarbazides and other reagents .
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:
Anticancer Activity
- Cell Line Studies : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). In a comparative study, it exhibited an IC50 value of approximately 15.63 µM against MCF-7 cells, comparable to that of Tamoxifen (10.38 µM) .
- Mechanism of Action : Flow cytometry analyses indicated that the compound induces apoptosis in a dose-dependent manner. It was observed to increase p53 expression levels and activate caspase pathways, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Neuroprotective Effects
Research has indicated potential neuroprotective properties linked to the inhibition of histone deacetylases (HDACs), particularly HDAC6, which is associated with neurodegenerative disorders . This suggests that the compound may have therapeutic implications for diseases such as Alzheimer's.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic rings significantly enhances biological potency.
- Substituent Variations : Modifications in the thiophene and oxadiazole components can lead to varying degrees of cytotoxicity and selectivity towards different cancer types .
Data Tables
Activity | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
---|---|---|---|---|
Anticancer | MCF-7 | 15.63 | Tamoxifen | 10.38 |
Anticancer | MEL-8 | Not specified | Doxorubicin | Not specified |
Neuroprotection | HDAC6 Inhibition | IC50 = 4.5 | - | - |
Case Studies
Several studies have focused on similar compounds within the oxadiazole family, indicating a trend toward their use as anticancer agents:
- A study highlighted that derivatives with oxadiazole cores exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against various cancer cell lines .
- Another research effort demonstrated that modifications to the oxadiazole structure could enhance selectivity for specific cancer types, warranting further exploration into their therapeutic potential .
Eigenschaften
IUPAC Name |
7-ethoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-2-23-13-7-3-5-11-9-14(24-16(11)13)17(22)19-18-21-20-15(25-18)10-12-6-4-8-26-12/h3-9H,2,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTHRGSXOPXHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.